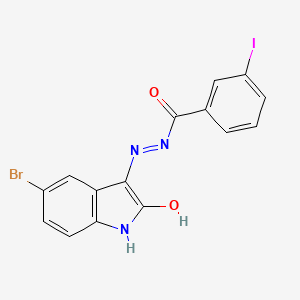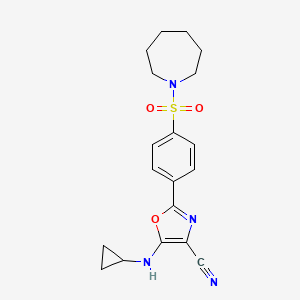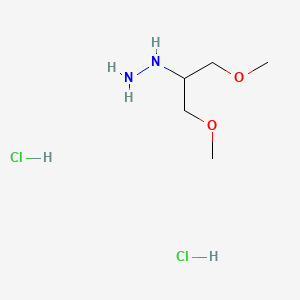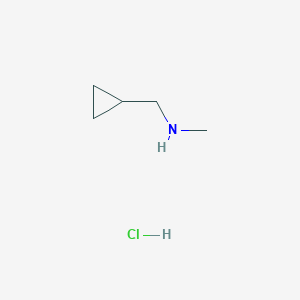
(Cyclopropylmethyl)(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl(methyl)amine hydrochloride, also known as N-Methylcyclopropanamine hydrochloride, is a chemical compound with the molecular formula C4H10ClN . It has a molecular weight of 107.58 . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of Cyclopropylmethyl(methyl)amine hydrochloride can be represented by the SMILES string CNC1CC1.Cl . The InChI key for this compound is YCWKZLXTHMGYAO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Cyclopropylmethyl(methyl)amine hydrochloride is a solid . The exact physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the search results .
Wissenschaftliche Forschungsanwendungen
Dehydrochlorination and Cyclopropanation Reactions
- (Cyclopropylmethyl)(methyl)amine hydrochloride demonstrates utility in dehydrochlorination reactions with chloroform, forming dichlorocarbene, which can undergo cyclopropanation reactions (Lazareva & Lazarev, 2011).
Amine Deamination Processes
- The hydrochlorides of cyclopropylamines, including (cyclopropylmethyl)(methyl)amine hydrochloride, are involved in deamination processes, producing allylic chlorides in acetic acid solution, which indicates the formation of cyclopropyldiazonium chloride (Wiberg & Österle, 1999).
Controlling Ethyl Chloride and Methyl Chloride Formation
- In pharmaceutical applications, (cyclopropylmethyl)(methyl)amine hydrochloride is relevant in controlling genotoxins like ethyl chloride and methyl chloride during the preparation of amine hydrochloride salts (Yang et al., 2009).
Reactions with Trichlorosilane
- It reacts with trichlorosilane to form perchloropolysilane and amine hydrochloride, indicating its role in polymerization and chlorosilane chemistry (Lazareva & Lazarev, 2011).
Ring-Opening of Activated Cyclopropanes
- This chemical is utilized in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, facilitating enantioselective synthesis in organic chemistry (Lifchits & Charette, 2008).
Narcotic Antagonist Studies
- Studies on narcotic antagonists have involved derivatives of (cyclopropylmethyl)(methyl)amine hydrochloride, contributing to understanding the pharmacological actions of narcotic antagonists (Jacoby et al., 1981).
Synthesis of Novel Chemical Compounds
- Novel chemical compounds, like azetidine-2-one derivatives of 1H-benzimidazole, have been synthesized using (cyclopropylmethyl)(methyl)amine hydrochloride, indicating its role in heterocyclic compound synthesis (Noolvi et al., 2014).
Synthesis of Amino Acids and Related Substances
- Raman spectroscopy studies of amino acids and related substances have utilized (cyclopropylmethyl)(methyl)amine hydrochloride, contributing to the understanding of molecular vibrations and structure in organic compounds (Edsall, 1937).
Polyamide Synthesis from Fatty Acids
- It is used in the synthesis of renewable polyamides via thiol–ene additions, indicating its role in green chemistry and materials science (Türünç et al., 2012).
Gas Chromatography in Water Analysis
- This chemical is significant in the direct determination of alkyl amine hydrochlorides in aqueous solution through gas chromatography, showcasing its importance in analytical chemistry (Umbreit et al., 1969).
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-6-4-5-2-3-5;/h5-6H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQVLOOOUXHZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(methyl)amine hydrochloride | |
CAS RN |
77335-18-3 |
Source


|
| Record name | (cyclopropylmethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)
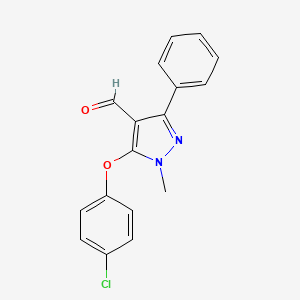


![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)
![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
